Prunolide A

CAS No.:

Cat. No.: VC1918733

Molecular Formula: C34H14Br8O9

Molecular Weight: 1205.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C34H14Br8O9 |

|---|---|

| Molecular Weight | 1205.7 g/mol |

| IUPAC Name | (5R,7R)-1,11,12,13-tetrakis(3,5-dibromo-4-hydroxyphenyl)-4,6,8-trioxadispiro[4.1.47.25]trideca-1,10,12-triene-3,9-dione |

| Standard InChI | InChI=1S/C34H14Br8O9/c35-17-1-11(2-18(36)29(17)45)15-9-25(43)49-33(15)27(13-5-21(39)31(47)22(40)6-13)28(14-7-23(41)32(48)24(42)8-14)34(51-33)16(10-26(44)50-34)12-3-19(37)30(46)20(38)4-12/h1-10,45-48H/t33-,34-/m0/s1 |

| Standard InChI Key | UBSBPUSOKOQRLK-HEVIKAOCSA-N |

| Isomeric SMILES | C1=C(C=C(C(=C1Br)O)Br)C2=CC(=O)O[C@@]23C(=C([C@@]4(O3)C(=CC(=O)O4)C5=CC(=C(C(=C5)Br)O)Br)C6=CC(=C(C(=C6)Br)O)Br)C7=CC(=C(C(=C7)Br)O)Br |

| Canonical SMILES | C1=C(C=C(C(=C1Br)O)Br)C2=CC(=O)OC23C(=C(C4(O3)C(=CC(=O)O4)C5=CC(=C(C(=C5)Br)O)Br)C6=CC(=C(C(=C6)Br)O)Br)C7=CC(=C(C(=C7)Br)O)Br |

Introduction

Chemical Structure and Properties

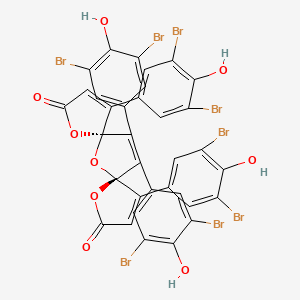

Prunolide A is characterized by an intricate molecular architecture featuring a polyaromatic bis-spiroketal-containing butenolide system. The compound possesses a molecular formula of C34H14Br8O9 and a molecular weight of 1205.7 g/mol . Its IUPAC name, (5R,7R)-1,11,12,13-tetrakis(3,5-dibromo-4-hydroxyphenyl)-4,6,8-trioxadispiro[4.1.47.25]trideca-1,10,12-triene-3,9-dione, reflects the complexity of its structure . The core structural element is a bis-spiroketal framework, which consists of two interconnected spiroketal units forming a rigid molecular scaffold. This core is further decorated with four 3,5-dibromo-4-hydroxyphenyl groups strategically positioned at the 1, 11, 12, and 13 positions of the trideca-1,10,12-triene-3,9-dione backbone.

The compound contains a total of eight bromine atoms distributed across four aromatic rings, with each ring bearing two bromine atoms at the meta positions relative to the hydroxyl group. These bromine substituents significantly contribute to the compound's high molecular weight and likely influence its biological activities through electronic and steric effects. The presence of four hydroxyl groups on the aromatic rings provides potential hydrogen bonding sites that may play crucial roles in the compound's interactions with biological targets.

Physical and Chemical Properties

The physical and chemical properties of Prunolide A are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C34H14Br8O9 |

| Molecular Weight | 1205.7 g/mol |

| IUPAC Name | (5R,7R)-1,11,12,13-tetrakis(3,5-dibromo-4-hydroxyphenyl)-4,6,8-trioxadispiro[4.1.47.25]trideca-1,10,12-triene-3,9-dione |

| Standard InChI | InChI=1S/C34H14Br8O9/c35-17-1-11(2-18(36)29(17)45)15-9-25(43)49-33(15)27(13-5-21(39)31(47)22(40)6-13)28(14-7-23(41)32(48)24(42)8-14)34(51-33)16(10-26(44)50-34)12-3-19(37)30(46)20(38)4-12/h1-10,45-48H/t33-,34-/m0/s1 |

| Standard InChIKey | UBSBPUSOKOQRLK-HEVIKAOCSA-N |

Related Compounds

A structurally related compound is Octakis(debromo)prunolide A, which possesses the same carbon skeleton as Prunolide A but lacks the eight bromine substituents . This analog has the molecular formula C34H22O9 and a significantly lower molecular weight of 574.541 g/mol . The systematic name of this compound is 4,11,12,13-tetrakis(4-hydroxyphenyl)-1,6,8-trioxadispiro[4.1.47.25]trideca-3,10,12-triene-2,9-dione, reflecting its structural similarity to Prunolide A but with unbrominated aromatic rings .

Other members of the prunolide family include Prunolides B-I and cis-Prunolide C, which have been isolated alongside Prunolide A from the same marine source . Prunolides D-G represent the first asymmetrically brominated members of this family, while cis-Prunolide C features a distinctive cis-configuration about the bis-spiroketal core, in contrast to the trans arrangement observed in Prunolide A .

Isolation and Natural Source

Prunolide A was isolated from the Australian colonial ascidian Synoicum prunum, a marine invertebrate belonging to the phylum Chordata . Ascidians, commonly known as sea squirts, are sessile marine organisms that have proven to be rich sources of structurally diverse and biologically active natural products. The isolation of Prunolide A and its congeners from S. prunum represents a significant contribution to the field of marine natural product chemistry.

The extraction and isolation of Prunolide A likely involved standard natural product isolation procedures, including solvent extraction, chromatographic separation, and spectroscopic characterization. The structural elucidation of such complex molecules typically requires a combination of advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, to determine both the connectivity of atoms and the three-dimensional arrangement of the molecular framework.

The discovery of Prunolide A exemplifies the importance of marine organisms as sources of novel chemical entities with unique structural features and promising biological activities. Marine natural products continue to serve as valuable leads for drug discovery and development, with several marine-derived compounds having already reached the market as approved pharmaceuticals.

Biological Activities

Prunolide A and other members of the prunolide family have demonstrated significant biological activities, particularly in relation to neurodegenerative diseases. One of the most notable activities of Prunolide A is its interaction with α-synuclein, a protein implicated in the pathogenesis of Parkinson's disease .

Other Biological Activities

In addition to their effects on α-synuclein aggregation, the prunolides have been investigated for other biological activities. For instance, Prunolide C has been reported to display weak activity against the 3D7 parasite strain of Plasmodium falciparum, indicating potential antimalarial properties . This finding suggests that the prunolide scaffold may have broader therapeutic applications beyond neurodegenerative diseases.

The diverse biological activities exhibited by the prunolides highlight their potential as multi-target compounds, which could be advantageous in addressing complex diseases with multiple pathological mechanisms. Further investigations into the biological activities of Prunolide A and its congeners may reveal additional therapeutic applications and provide insights into their mechanisms of action.

Structure-Activity Relationships

The structure-activity relationships of Prunolide A and related compounds are important considerations for understanding their biological activities and for the rational design of structural analogs with enhanced properties. Several structural features of Prunolide A may contribute to its interaction with α-synuclein and its inhibitory effect on protein aggregation:

Comparing the activities of different prunolides could provide valuable insights into the structural requirements for α-synuclein binding and aggregation inhibition. For example, the comparison of Prunolide A with Octakis(debromo)prunolide A could reveal the importance of the bromine substituents for biological activity . Similarly, comparing Prunolide A with cis-Prunolide C could highlight the significance of the stereochemistry at the bis-spiroketal core for interaction with α-synuclein .

Further structure-activity relationship studies, facilitated by the synthesis of structural analogs, would provide a more comprehensive understanding of the molecular basis of the biological activities of Prunolide A and guide the development of optimized compounds with improved properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume